![molecular formula C16H12N6O2 B2627078 N-((8-羟基-[1,2,4]三唑并[4,3-a]嘧啶-3-基)甲基)喹啉-6-甲酰胺 CAS No. 2034596-53-5](/img/structure/B2627078.png)

N-((8-羟基-[1,2,4]三唑并[4,3-a]嘧啶-3-基)甲基)喹啉-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

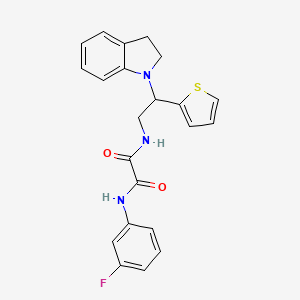

“N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-6-carboxamide” is a compound that features the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds . It is a versatile material used in scientific research. Its unique structure enables diverse applications ranging from drug development to material synthesis.

Synthesis Analysis

The synthesis of such compounds involves a variety of synthetic routes . Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Several unique methods are known, particularly for the synthesis of 1,2,3-triazolo [1,5- a ]pyrazines and their benzo-fused quinoxaline and quinoxalinone-containing analogs .Molecular Structure Analysis

The molecular formula of “N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-6-carboxamide” is C11H14N6O3 . It has a molecular weight of 278.2673 .科学研究应用

合成和生物活性预测

喹啉和三唑并喹啉衍生物的开发涉及复杂的合成技术和生物活性的预测。Danylchenko 等人(2016 年)专注于合成 4-芳基-5-氧代-4,5-二氢[1,2,4]三唑并[4,3-a]喹唑啉-8-甲酰胺,预测其潜在的抗神经病活性,并将它们归类为轻度至无毒物质。这项研究强调了这些化合物在治疗男性生殖和勃起功能障碍方面的意义。这些化合物是通过一系列化学反应合成的,从 3-芳基-4-氧代-2-硫代-1,2,3,4-四氢喹唑啉-7-甲酸甲酯开始,最终形成目标三唑并喹唑啉衍生物。生物活性谱和急性毒性预测是使用 PASS 和 GUSAR 软件进行的,突出了这些化合物作为低毒性抗神经病剂的潜力 Danylchenko, O. G. Drushlyak, S. Kovalenko, 2016。

抗惊厥和神经保护作用

对 1-甲酰胺-三唑并[4,3-a]喹啉衍生物的抗惊厥作用的研究表明了其显著的生物活性。魏等人(2010 年)合成了一系列这些衍生物,在动物模型中鉴定了具有强效抗惊厥作用和低神经毒性的化合物。其中一种化合物表现出比参考药物卡马西平更好的疗效和更高的保护指数,表明其作为癫痫新疗法的潜力。这项研究例证了三唑并喹啉衍生物在神经病学中的治疗潜力,尤其是在控制惊厥性疾病方面 Cheng‐Xi Wei, Xianqing Deng, K. Chai, Zhi-Gang Sun, Zhe-Shan Quan, 2010。

抗菌和抗癌特性

对包括三唑并[4,3-a]喹啉结构在内的新的吡唑啉和吡唑衍生物的探索已经产生了具有显着抗菌和抗癌活性的化合物。哈桑(2013 年)合成了带有苯磺酰胺部分的衍生物,对革兰氏阴性菌、革兰氏阳性菌和酵母样真菌表现出显著的疗效。这项研究说明了这些化合物在开发新的抗菌剂方面的潜力 S. Y. Hassan, 2013。

此外,刘等人(2009 年)合成了 1-取代-N-(4,5-二氢-1-甲基-[1,2,4]三唑并[4,3-a]喹啉-7-基)哌啶-4-甲酰胺,并评估了它们的正性肌力作用(心肌收缩力)。一些衍生物表现出显着的正性肌力作用,突出了它们在治疗充血性心力衰竭等心脏病方面的潜力 Ji-Yong Liu, Hai-ling Yu, Zhe-Shan Quan, X. Cui, H. Piao, 2009。

作用机制

Target of Action

The primary targets of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-6-carboxamide Similar compounds have been evaluated for their activity against c-met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration .

Mode of Action

The exact mode of action of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-6-carboxamide It’s worth noting that similar compounds have shown inhibitory activity against c-met kinase . This suggests that the compound may interact with its targets, potentially altering their function and leading to changes in cellular processes.

Biochemical Pathways

The biochemical pathways affected by N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-6-carboxamide Given the potential target of c-met kinase, it’s plausible that the compound could affect pathways related to cellular growth, survival, and migration .

Result of Action

The molecular and cellular effects of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-6-carboxamide Similar compounds have shown antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . This suggests that the compound could have potential antimicrobial effects.

未来方向

The development of new compounds with excellent antibacterial activity is one of the most challenging tasks in the antibacterial field . Nitrogen-containing heterocycles, such as “N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-6-carboxamide”, are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs . Therefore, further exploration and development of such compounds could be a promising direction for future research .

属性

IUPAC Name |

N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]quinoline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N6O2/c23-15(11-3-4-12-10(8-11)2-1-5-17-12)19-9-13-20-21-14-16(24)18-6-7-22(13)14/h1-8H,9H2,(H,18,24)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFSERURLGITQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)NCC3=NN=C4N3C=CNC4=O)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2626999.png)

![4-tert-butyl-N-[5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl]benzamide](/img/structure/B2627002.png)

![N-(3-acetylphenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2627005.png)

![1-{1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2627006.png)

![6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2627008.png)

![N-(benzo[d]thiazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2627010.png)

![4-[(4-fluorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]](/img/structure/B2627012.png)

![N-(1,3-benzodioxol-5-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B2627013.png)

![2-(3-nitrobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2627015.png)